3,3-Difluoroindolin-2-one
Overview
Description
3,3-Difluoroindolin-2-one is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is 3,3-difluoro-1H-indol-2-one .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the past . One method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex . This method has been found to yield either 3-fluoroindoles or 3,3-difluoroindolines .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.13 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 29.1 Ų .Scientific Research Applications
1. Synthesis and Derivatization
An efficient difluorohydroxylation method using Selectfluor as a fluorinating reagent has been developed for the synthesis of 3,3-difluoroindolin-2-ones. This method allows for regioselective difluorination of indole rings and is practical, easily handled under mild conditions, producing unique difluorinated indolin-2-ol structures (Lin, Ding, Shi, & Jiao, 2011).
2. Catalytic Applications
The study by Zhang, Zhang, Cui, and Yang (2021) presents a direct method for synthesizing 3-fluoroindoles and 3,3-difluoroindolines from 2,2-difluoro-2-phenylethan-1-amines. This process uses Pd-catalyzed direct C–H/N–H coupling and has been demonstrated to yield various 3,3-difluoroindolines and 3-fluoroindoles with moderate to good yields (Zhang, Zhang, Cui, & Yang, 2021).
3. Applications in Organic Chemistry
Verniest et al. (2008) describe a new synthetic pathway for valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology has been applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
4. Photoredox Catalysis
The photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, as explored by Koike and Akita (2016), is significant for the synthesis of compounds with trifluoromethyl and difluoromethyl groups. Their research highlights the use of photoredox catalysis as a tool for radical reactions through visible-light-induced single-electron-transfer processes (Koike & Akita, 2016).
Mechanism of Action
Target of Action
Indole derivatives, which include 3,3-difluoroindolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially influencing numerous biological processes.
Mode of Action
It’s known that the compound can be synthesized from appropriately substituted isatin derivatives with dast . The resulting this compound can then be reduced to 3-fluoroindoles or 3,3-difluoroindolines . This suggests that the compound may interact with its targets through a similar reduction process, leading to changes in the targets’ function or activity.
Biochemical Pathways
The synthesis of this compound involves the reduction of 3,3-difluoro-2-oxindoles , suggesting that the compound may influence pathways related to the metabolism of these substances
Pharmacokinetics
It’s known that fluorinated drugs often exhibit increased lipid solubility, improved oxidative and thermal stability, and enzymic reaction inhibition properties
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It’s known that the synthesis of this compound can be carried out under mild conditions , suggesting that the compound may be relatively stable in a variety of environments
Biochemical Analysis
Biochemical Properties
3,3-Difluoroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes due to the presence of fluorine atoms, which enhance its binding affinity and stability . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt, MAPK, and NF-κB signaling pathways, which are vital for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The fluorine atoms in the compound enhance its binding affinity, making it a potent inhibitor of certain enzymes . Furthermore, this compound can modulate gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3,3-difluoro-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVPBLZSJVLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415835 | |
Record name | 3,3-Difluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197067-27-9 | |
Record name | 3,3-Difluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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